4-[5-(2,4-Dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid
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Overview
Description
4-[5-(2,4-Dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid is a synthetic organic compound with the molecular formula C14H11Cl2NO3S2 and a molecular weight of 376.27804 g/mol . This compound is part of the thiazolidinone family, known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
The synthesis of 4-[5-(2,4-Dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid typically involves the condensation of 2,4-dichlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with α-bromo-γ-butyrolactone under basic conditions to yield the target compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
4-[5-(2,4-Dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid undergoes various chemical reactions, including:
Scientific Research Applications
4-[5-(2,4-Dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[5-(2,4-Dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid involves its interaction with various molecular targets and pathways. It can inhibit enzymes like proteases and kinases, which are crucial for the survival and proliferation of microbial and cancer cells . The compound’s thiazolidinone core is responsible for its binding affinity to these targets, leading to the disruption of essential biological processes .
Comparison with Similar Compounds
4-[5-(2,4-Dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid can be compared with other thiazolidinone derivatives, such as:
4-(5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid: This compound has a similar structure but with a single chlorine atom, which may result in different biological activities and potency.
2-[(5E)-5-(2,4-Dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-(methylsulfanyl)butanoic acid: This derivative includes a methylsulfanyl group, potentially enhancing its chemical stability and biological activity.
Properties
IUPAC Name |
4-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO3S2/c15-9-4-3-8(10(16)7-9)6-11-13(20)17(14(21)22-11)5-1-2-12(18)19/h3-4,6-7H,1-2,5H2,(H,18,19)/b11-6- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQGPIVNFUZOOAI-WDZFZDKYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C=C2C(=O)N(C(=S)S2)CCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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